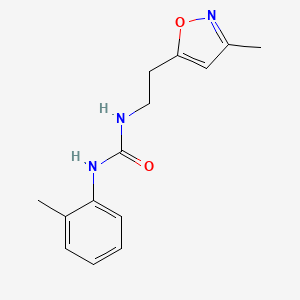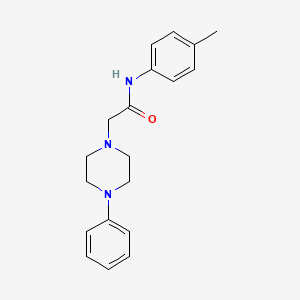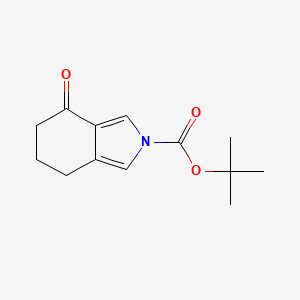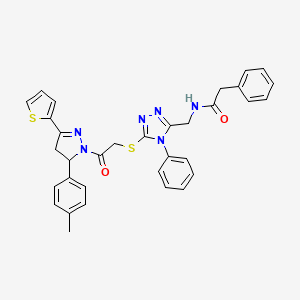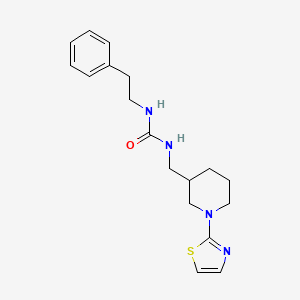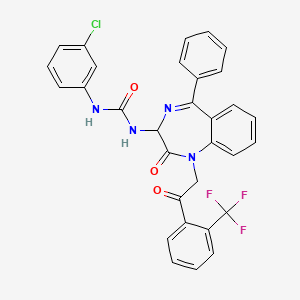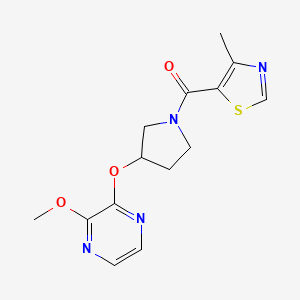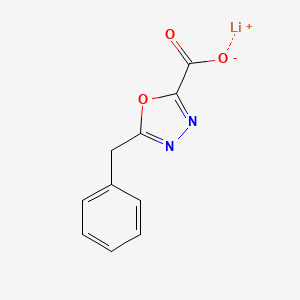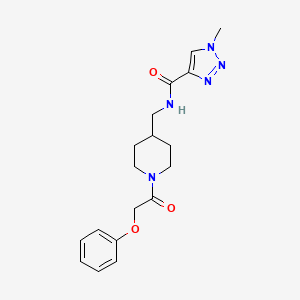
2-(Benzylsulfanyl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzylsulfanyl)propan-1-amine is a chemical compound with the molecular formula C10H15NS and a molecular weight of 181.3 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of amines like this compound can be achieved through various methods. One common method is the reduction of nitriles or amides and nitro compounds . Another method involves the alkylation of potassium phthalimide, followed by hydrolysis of the N ‑alkyl phthalimide . Reductive amination of aldehydes or ketones is also a possible method .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H15NS/c1-9(7-11)12-8-10-5-3-2-4-6-10/h2-6,9H,7-8,11H2,1H3 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
Amines like this compound can undergo a variety of reactions. For instance, they can react with acid chlorides to form amides . They can also be converted into alkenes through an elimination reaction known as the Hofmann elimination .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . More specific physical and chemical properties such as boiling point, density, and solubility were not found in the search results.Applications De Recherche Scientifique
Ruthenium-catalyzed Transfer Hydrogenation
One application involves ruthenium-catalyzed transfer hydrogenation of imines to amines, using propan-2-ol in benzene as a solvent. This method showcases efficient turnover frequencies and excellent product yields, highlighting the potential of 2-(Benzylsulfanyl)propan-1-amine derivatives in catalysis and synthesis processes (Samec & Bäckvall, 2002).
Cytochrome P450-catalyzed Intramolecular C-H Amination
Cytochrome P450 enzymes have been utilized to catalyze intramolecular benzylic C-H amination reactions, demonstrating the compound's role in biocatalysis. This approach allows for the efficient and selective formation of sultam products, with potential implications for pharmaceutical synthesis (Singh, Bordeaux, & Fasan, 2014).
Electrochemically Initiated Oxidative Amination
Electrochemical methods have been developed for the coupling of benzoxazoles and amines, leading to the formation of 2-aminobenzoxazoles. This technique employs tetraalkylammonium halides as redox catalysts, emphasizing the role of electrochemistry in the efficient synthesis of aminated products (Gao et al., 2014).
Iron-Catalyzed Direct Amination
Iron-catalyzed methodologies have been explored for the direct coupling of benzyl alcohols with amines. This sustainable approach facilitates the synthesis of secondary and tertiary benzylamines, underscoring the importance of green chemistry in developing novel synthetic routes (Yan, Feringa, & Barta, 2016).
Pd-catalyzed Intermolecular C-H Amination
Palladium-catalyzed intermolecular C-H amination has been achieved with alkylamines, presenting a convergent synthesis strategy for secondary and tertiary arylalkyl amines. This method highlights the compound's utility in complex molecule synthesis and pharmaceutical research (Yoo et al., 2011).
Safety and Hazards
Propriétés
IUPAC Name |
2-benzylsulfanylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NS/c1-9(7-11)12-8-10-5-3-2-4-6-10/h2-6,9H,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXAHKDSMEQAHBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)SCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-[3-Methyl-3-(2,2,2-trifluoroethyl)azetidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2939996.png)

